[(2,3-Dichlorophenyl)methyl][2-(dimethylamino)ethyl]amine [(2,3-Dichlorophenyl)methyl][2-(dimethylamino)ethyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17762460
InChI: InChI=1S/C11H16Cl2N2/c1-15(2)7-6-14-8-9-4-3-5-10(12)11(9)13/h3-5,14H,6-8H2,1-2H3
SMILES:
Molecular Formula: C11H16Cl2N2
Molecular Weight: 247.16 g/mol

[(2,3-Dichlorophenyl)methyl][2-(dimethylamino)ethyl]amine

CAS No.:

Cat. No.: VC17762460

Molecular Formula: C11H16Cl2N2

Molecular Weight: 247.16 g/mol

* For research use only. Not for human or veterinary use.

[(2,3-Dichlorophenyl)methyl][2-(dimethylamino)ethyl]amine -

Specification

Molecular Formula C11H16Cl2N2
Molecular Weight 247.16 g/mol
IUPAC Name N-[(2,3-dichlorophenyl)methyl]-N',N'-dimethylethane-1,2-diamine
Standard InChI InChI=1S/C11H16Cl2N2/c1-15(2)7-6-14-8-9-4-3-5-10(12)11(9)13/h3-5,14H,6-8H2,1-2H3
Standard InChI Key LACBMRGGBAWVQG-UHFFFAOYSA-N
Canonical SMILES CN(C)CCNCC1=C(C(=CC=C1)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s systematic name, [(2,3-Dichlorophenyl)methyl][2-(dimethylamino)ethyl]amine, reflects its core structure: a 2,3-dichlorophenyl group bonded to a methylene bridge, which connects to a 2-(dimethylamino)ethylamine chain. Its molecular formula is C₁₁H₁₄Cl₂N₂, with a calculated molecular weight of 245.15 g/mol. The presence of two chlorine atoms at the 2- and 3-positions of the phenyl ring distinguishes it from isomers such as the 3,4- or 3,5-dichloro variants .

Table 1: Comparative Molecular Data for Dichlorophenylamine Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Chlorine Substitution
[(2,3-Dichlorophenyl)methyl][2-(dimethylamino)ethyl]amineC₁₁H₁₄Cl₂N₂245.152,3
BD-1047C₁₃H₁₈Cl₂N₂275.213,4
[2-Amino-2-(3,4-dichlorophenyl)ethyl]dimethylamineC₁₀H₁₂Cl₂N₂233.133,4

Structural Features

The 2,3-dichlorophenyl group introduces steric and electronic effects that influence reactivity. Chlorine’s electronegativity enhances the ring’s electron-withdrawing character, potentially affecting nucleophilic substitution reactions at the methylene bridge. The dimethylaminoethylamine chain contributes basicity due to the tertiary amine, with a predicted pKa of ~9.5, similar to related amines .

Synthesis and Manufacturing

Primary Synthetic Route

The synthesis likely follows a nucleophilic substitution pathway analogous to methods used for 3,5-dichloro analogs. A proposed route involves:

  • Alkylation: Reacting 2,3-dichlorobenzyl chloride with 2-(dimethylamino)ethylamine in the presence of a base such as potassium carbonate.

    C6H3Cl2CH2Cl+H2NCH2CH2N(CH3)2C6H3Cl2CH2NHCH2CH2N(CH3)2+HCl\text{C}_6\text{H}_3\text{Cl}_2\text{CH}_2\text{Cl} + \text{H}_2\text{NCH}_2\text{CH}_2\text{N}(\text{CH}_3)_2 \rightarrow \text{C}_6\text{H}_3\text{Cl}_2\text{CH}_2\text{NHCH}_2\text{CH}_2\text{N}(\text{CH}_3)_2 + \text{HCl}

    This reaction typically proceeds in polar aprotic solvents like acetonitrile at 60–80°C .

Alternative Methods

  • Reductive Amination: Condensing 2,3-dichlorobenzaldehyde with 2-(dimethylamino)ethylamine using sodium cyanoborohydride .

  • Solid-Phase Synthesis: Employing resin-bound intermediates to improve yield and purity, as demonstrated in peptide-coupled amine syntheses .

Physicochemical Properties

Solubility and Stability

The compound is expected to exhibit moderate solubility in polar solvents (e.g., ethanol, DMSO) due to its amine group, while the hydrophobic dichlorophenyl moiety reduces aqueous solubility. Stability studies on analogs suggest susceptibility to oxidation at the amine group, necessitating storage under inert atmospheres .

Spectroscopic Data

  • IR Spectroscopy: Peaks at ~750 cm⁻¹ (C-Cl stretch) and ~2800 cm⁻¹ (C-H stretch of CH₂ groups) .

  • NMR:

    • ¹H NMR: δ 2.2–2.5 ppm (N(CH₃)₂), δ 3.4–3.7 ppm (CH₂NH), δ 7.2–7.5 ppm (aromatic protons) .

Applications and Biological Activity

Material Science

The dimethylamino group’s basicity makes the compound a candidate for:

  • Polymer Modification: Enhancing adhesion in epoxy resins .

  • Surface Functionalization: Creating hydrophilic coatings for biomedical devices .

Table 2: Industrial Applications of Related Amines

ApplicationExample CompoundFunction
Drug IntermediateBD-1047Sigma receptor ligand
Polymer Additive2-(Dimethylamino)ethylamineCrosslinking agent
Agrochemical StabilizerN-Methyl-3,5-dichlorobenzylaminePesticide formulation

Research Gaps and Future Directions

  • Pharmacological Profiling: Screen for affinity at sigma receptors, serotonin transporters, and ion channels.

  • Catalytic Applications: Investigate use in asymmetric catalysis leveraging the chiral amine center.

  • Environmental Fate: Conduct biodegradation and bioaccumulation studies.

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